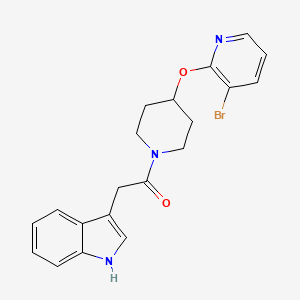
1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is an intriguing compound with applications across multiple scientific disciplines. This compound is notable for its intricate structure, combining elements from indole, piperidine, pyridine, and bromine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process, starting with the preparation of individual components like 3-bromopyridine, piperidine, and indole derivatives. Here is a simplified synthetic route:
Step 1: The synthesis begins with the formation of the 3-bromopyridin-2-ol intermediate. This involves the reaction of 3-bromopyridine with suitable oxidizing agents.
Step 2: The next step involves the substitution reaction where 3-bromopyridin-2-ol reacts with piperidine under basic conditions to form the (3-bromopyridin-2-yloxy)piperidine derivative.
Step 3: The final step involves coupling the piperidine derivative with the indole moiety. This can be achieved through a condensation reaction involving ethanone derivatives under acidic or basic conditions.
Industrial Production Methods
Industrially, the preparation of 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is carried out in high-pressure reactors to optimize yield and purity. Key steps include:
Bulk preparation of intermediates through optimized reaction conditions.
Use of catalytic systems to enhance reaction rates and product formation.
High-performance purification techniques such as column chromatography and recrystallization to obtain the final compound.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly affecting the indole moiety, leading to the formation of oxindole derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to the corresponding alcohol.
Substitution: Bromine on the pyridine ring can be substituted with various nucleophiles, providing access to a wide array of derivatives.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Utilizing hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Employing nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Oxindole derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Diverse derivatives depending on the nature of the nucleophile.
科学研究应用
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is used in various fields due to its unique structure and reactivity:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Examined for its potential therapeutic properties, particularly in oncology and neuropharmacology.
Industry: Used in the development of advanced materials and as a building block for functionalized polymers.
作用机制
Molecular Targets and Pathways Involved
The exact mechanism of action depends on the specific application. In medicinal chemistry:
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating biological pathways.
Enzyme Inhibition: It could inhibit key enzymes involved in disease pathways, providing therapeutic benefits.
Pathway Modulation: By interacting with cellular signaling pathways, the compound can influence cellular responses.
相似化合物的比较
Similar Compounds
1-(4-((2-Bromopyridin-3-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
1-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
Unique Aspects
Compared to similar compounds, 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone stands out due to the presence of the bromine atom on the pyridine ring, which can significantly influence its reactivity and biological interactions. This unique structure can lead to distinctive chemical properties and biological activities.
That should cover the key areas you wanted. Intrigued by any particular aspect of this compound's characteristics or applications?
属性
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-17-5-3-9-22-20(17)26-15-7-10-24(11-8-15)19(25)12-14-13-23-18-6-2-1-4-16(14)18/h1-6,9,13,15,23H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATQKJWTZUFHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














